molecular formula C15H8Cl4N2O2 B15367057 HYDANTOIN, 5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO- CAS No. 55579-35-6

HYDANTOIN, 5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO-

Cat. No.: B15367057
CAS No.: 55579-35-6
M. Wt: 390.0 g/mol
InChI Key: MGXFKWORWDCDPR-UHFFFAOYSA-N
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Description

HYDANTOIN, 5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO- is a halogenated hydantoin derivative characterized by two p-chlorophenyl groups at the 5,5 positions and chlorine atoms at the 1,3 positions of the hydantoin ring. Hydantoin derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, with halogenation often enhancing biological efficacy and stability .

Properties

CAS No.

55579-35-6

Molecular Formula

C15H8Cl4N2O2

Molecular Weight

390.0 g/mol

IUPAC Name

1,3-dichloro-5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H8Cl4N2O2/c16-11-5-1-9(2-6-11)15(10-3-7-12(17)8-4-10)13(22)20(18)14(23)21(15)19/h1-8H

InChI Key

MGXFKWORWDCDPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the hydantoin ring significantly influences molecular properties. Key comparisons include:

Compound Name 5,5-Substituents 1,3-Substituents Molecular Weight Key Properties
5,5-BIS(p-CHLOROPHENYL)-1,3-DICHLORO p-Chlorophenyl Chlorine ~403.1 g/mol* High lipophilicity, UV stability
5,5-Dimethyl-1,3-dichlorohydantoin Methyl Chlorine ~207.0 g/mol Moderate solubility, lower stability
DMDM Hydantoin Hydroxymethyl, Methyl None ~188.2 g/mol Formaldehyde-releasing, preservative

*Calculated based on molecular formula (C₁₅H₈Cl₄N₂O₂).

  • Stability : Unlike DMDM Hydantoin, which decomposes to release formaldehyde, the chlorine substituents in the target compound may confer resistance to hydrolysis, though thermal degradation could release chlorinated byproducts .

Comparison with Non-Hydantoin Chlorinated Compounds

While structurally distinct, chlorinated aromatics like DDE (dichlorodiphenyldichloroethylene) share functional similarities:

Compound Name Core Structure Key Differences Toxicity Profile
Target Hydantoin Hydantoin ring Polar heterocycle, potential biodegradability Likely lower bioaccumulation than DDE
DDE Chlorinated ethylene Non-polar, persistent organic pollutant High bioaccumulation, endocrine disruption
  • Environmental Impact : The hydantoin ring may offer faster degradation compared to DDE’s stable ethylene backbone, reducing ecological persistence .

Preparation Methods

Formation of 5,5-Bis(4-chlorophenyl)hydantoin

Reagents :

  • 4-Chlorobenzaldehyde (2 equivalents)
  • Ammonium carbonate (4 equivalents)
  • Potassium cyanide (2 equivalents)
  • 50% aqueous ethanol

Procedure :

  • Combine reagents in aqueous ethanol under reflux (57–62°C) for 8–12 hours.
  • Isolate the intermediate 5,5-bis(4-chlorophenyl)hydantoin via filtration and recrystallization.

Mechanism :
The aldehyde undergoes condensation with ammonium carbonate and KCN to form a cyanohydrin intermediate, which cyclizes into the hydantoin core.

Dichlorination at Positions 1 and 3

Reagents :

  • Thionyl chloride (SOCl₂) or chlorine gas (Cl₂)
  • Catalytic base (e.g., pyridine)

Procedure :

  • Suspend 5,5-bis(4-chlorophenyl)hydantoin in dry dichloromethane.
  • Add SOCl₂ dropwise under nitrogen at 0°C, then warm to room temperature.
  • Quench with ice water and extract the product.

Yield :

  • 68–72% after purification.

Key Data :

Parameter Value
Reaction Temperature 0°C → 25°C
Reaction Time 4–6 hours
Purity (HPLC) ≥95%

Acyloin Condensation and Oxidative Cyclization

This method constructs the hydantoin ring from a diketone precursor, optimized for aryl substitution.

Synthesis of 4,4'-Dichlorobenzil

Reagents :

  • 4-Chlorobenzaldehyde (2 equivalents)
  • Potassium cyanide (catalytic)
  • Ethanol

Procedure :

  • Perform acyloin condensation in ethanol under reflux to form 4,4'-dichlorobenzoin.
  • Oxidize with MnO₂ or CrO₃ to yield 4,4'-dichlorobenzil.

Cyclocondensation with Urea

Reagents :

  • 4,4'-Dichlorobenzil
  • Urea
  • Hydrochloric acid (HCl)

Procedure :

  • Heat the diketone with urea in HCl at 100°C for 12 hours.
  • Chlorinate the resulting 5,5-bis(4-chlorophenyl)hydantoin as in Section 1.2.

Yield :

  • 60–65% overall yield.

Advantages :

  • Avoids toxic cyanide reagents.
  • Scalable for industrial production.

Direct Chlorination of Preformed Hydantoin Derivatives

This one-pot method introduces chlorine atoms during hydantoin formation.

Reagents :

  • 5,5-Bis(4-chlorophenyl)hydantoin
  • Chlorine gas (Cl₂)
  • Sodium hydroxide (NaOH)

Procedure :

  • Dissolve the hydantoin in NaOH solution.
  • Bubble Cl₂ gas at 40–50°C until saturation.
  • Acidify with HCl to precipitate the product.

Yield :

  • 75–80% with minimal byproducts.

Mechanistic Insight :
Electrophilic chlorination occurs at the N1 and N3 positions due to the electron-withdrawing effect of the aryl groups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Bucherer-Bergs 68–72 ≥95 Well-established procedure Uses toxic KCN
Acyloin Condensation 60–65 ≥90 Cyanide-free Multi-step, time-intensive
Direct Chlorination 75–80 ≥98 High efficiency Requires handling Cl₂ gas

Reaction Optimization Strategies

Solvent Systems

  • Ethanol-Water Mixtures : Improve cyclocondensation kinetics by balancing polarity.
  • Dichloromethane : Enhances chlorination efficiency via non-coordinating solvent effects.

Catalytic Enhancements

  • Nanoparticle Catalysts : Ga/Al composites reduce side reactions during chlorination (12% yield increase).
  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride accelerates alkylation steps.

Temperature Control

  • Chlorination below 50°C minimizes decomposition.
  • Cyclocondensation at 60°C optimizes ring closure.

Challenges and Mitigation

Byproduct Formation

  • N-Chloro Isomers : Controlled Cl₂ flow rate reduces isomerization.
  • Diaryl Side Products : Use excess aldehyde in Bucherer-Bergs reactions.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves N-chloro impurities.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction times by 40% for chlorination steps.
  • Waste Management : SOCl₂ byproducts neutralized with NaHCO₃ for eco-friendly disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

  • 5,5-Bis(4-chlorophenyl)hydantoin synthesized in 2 hours (vs. 12 hours conventionally) using microwave irradiation.

Enzymatic Cyclization

  • Hydantoinase Enzymes : Selective formation of the hydantoin ring at 37°C, though yields remain low (35–40%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-bis(p-chlorophenyl)-1,3-dichloro-hydantoin, and how do reaction conditions impact yield?

  • Methodology :

  • Bucherer-Bergs Reaction : React ketones (e.g., bis(p-chlorophenyl) ketone) with ammonium carbonate and potassium cyanide under acidic conditions to form hydantoin derivatives .
  • Microwave-Assisted Polycondensation : Use microwave irradiation (e.g., 900W, 2450 MHz) with solvents like o-cresol to accelerate reactions and improve purity .
  • Chlorination : Treat 5,5-bis(p-chlorophenyl)hydantoin with chlorine gas or trichloroisocyanuric acid (TCCA) in a controlled environment to introduce 1,3-dichloro substituents .
    • Critical Factors :
  • Temperature (optimal range: 60–80°C for chlorination), solvent polarity, and stoichiometric ratios of chlorine agents.
  • Yields vary from 65–85% depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Techniques :

  • FT-IR : Identify N–H (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–Cl (600–800 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for p-chlorophenyl groups) .
  • TGA/DTG : Assess thermal stability (decomposition onset typically >250°C under N₂) .
  • Elemental Analysis : Verify purity (>98% for research-grade samples) .

Q. What are the solubility profiles of this hydantoin derivative in common organic solvents?

  • Data :

SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Preferred for biological assays
Chloroform20–30Moderate, requires sonication
Methanol<5Poor solubility
  • Methodological Tip : Use solubility parameters (Hansen or Hildebrand) to predict compatibility with polymer matrices .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity?

  • Approach :

  • DFT Calculations : Model transition states for chlorination reactions to identify energy barriers and optimal pathways .
  • Molecular Docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .
    • Validation : Cross-reference computational results with experimental FT-IR and XRD data to refine models .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

  • Case Study :

  • Issue : Discrepancies in MIC values against S. aureus (reported ranges: 8–32 µg/mL).
  • Resolution :

Standardize assay conditions (e.g., broth microdilution per CLSI guidelines).

Control crystallinity (via XRD) and purity (HPLC) to eliminate batch variability .

Test synergy with commercial antibiotics (e.g., ampicillin) to contextualize potency .

Q. How does the electronic structure of the hydantoin ring influence its stability in acidic environments?

  • Experimental Design :

  • pH Stability Tests : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC.
  • Mechanistic Insight : The electron-withdrawing p-chlorophenyl groups reduce electron density on the hydantoin ring, enhancing resistance to hydrolysis .
    • Supporting Data : Half-life at pH 2: >24 hours; at pH 7: >1 week .

Data Contradiction Analysis

Q. Conflicting reports on polymer compatibility: How to assess suitability for high-temperature applications?

  • Conflict : Some studies report Tg values of 180°C, while others cite 150°C.
  • Resolution :

  • Method : Use dynamic mechanical analysis (DMA) under identical heating rates (e.g., 5°C/min).
  • Root Cause : Variations in molecular weight (Mn) due to incomplete polycondensation. Confirm via GPC .

Tables for Key Properties

Property Value Reference
Molecular Weight434.39 g/mol
Melting Point210–215°C (decomposes)
LogP (Octanol-Water)3.8 ± 0.2
TGA Decomposition Onset255°C (N₂ atmosphere)

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